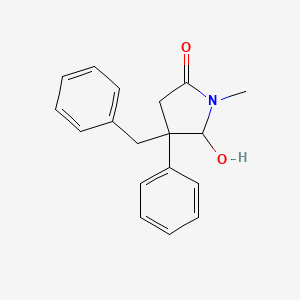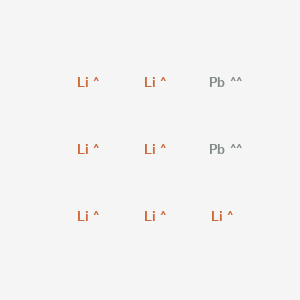
4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside
- 4-Hydroxy-2-quinolones
- Baicalin
Uniqueness
4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
58169-98-5 |
|---|---|
Formule moléculaire |
C11H7NO3 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
4-hydroxy-7-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-2-3-7-9(4-6)15-11(14)8(5-12)10(7)13/h2-4,13H,1H3 |
Clé InChI |
NSAGPPUYIBCTKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)





![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)




![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
